2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride
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Overview
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride is an organic compound with a complex structure. It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups at the 2 and 4 positions, and a propanoyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Carboxylic Acid: Formed from hydrolysis
Scientific Research Applications
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into molecules, thereby modifying their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanoyl chloride
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethyl chloride
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetyl chloride
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride is unique due to the specific positioning of the 2-methylbutan-2-yl groups on the phenoxy ring and the presence of the propanoyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science.
Properties
CAS No. |
122031-70-3 |
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Molecular Formula |
C19H29ClO2 |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride |
InChI |
InChI=1S/C19H29ClO2/c1-8-18(4,5)14-10-11-16(22-13(3)17(20)21)15(12-14)19(6,7)9-2/h10-13H,8-9H2,1-7H3 |
InChI Key |
OJFUFLUUIVUVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC(C)C(=O)Cl)C(C)(C)CC |
Origin of Product |
United States |
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